molecular formula C13H16O2 B12579076 Benzene, 1-methoxy-4-[[[(1R)-1-methyl-3-butynyl]oxy]methyl]- CAS No. 603040-81-9

Benzene, 1-methoxy-4-[[[(1R)-1-methyl-3-butynyl]oxy]methyl]-

Cat. No.: B12579076
CAS No.: 603040-81-9
M. Wt: 204.26 g/mol
InChI Key: GVBCPWJWKGNPMQ-LLVKDONJSA-N
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Description

Benzene, 1-methoxy-4-[[[(1R)-1-methyl-3-butynyl]oxy]methyl]- is an organic compound with a complex structure It is characterized by a benzene ring substituted with a methoxy group and a butynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-methoxy-4-[[[(1R)-1-methyl-3-butynyl]oxy]methyl]- typically involves the reaction of 1-methoxy-4-hydroxybenzene with 1-methyl-3-butyn-1-ol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity Benzene, 1-methoxy-4-[[[(1R)-1-methyl-3-butynyl]oxy]methyl]- suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-methoxy-4-[[[(1R)-1-methyl-3-butynyl]oxy]methyl]- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the butynyl group to a butyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation reactions using palladium on carbon as a catalyst are typical.

    Substitution: Reagents such as bromine or nitric acid can be used under controlled conditions to achieve substitution.

Major Products

The major products formed from these reactions include quinones, reduced alkanes, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzene, 1-methoxy-4-[[[(1R)-1-methyl-3-butynyl]oxy]methyl]- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Benzene, 1-methoxy-4-[[[(1R)-1-methyl-3-butynyl]oxy]methyl]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxy and butynyl groups play a crucial role in modulating the compound’s activity and binding affinity. The pathways involved may include signal transduction and metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1-methoxy-4-methyl-
  • Benzene, 1-methoxy-4-ethyl-
  • Benzene, 1-methoxy-4-propyl-

Uniqueness

Benzene, 1-methoxy-4-[[[(1R)-1-methyl-3-butynyl]oxy]methyl]- is unique due to the presence of the butynyl group, which imparts distinct chemical and physical properties. This differentiates it from other similar compounds and makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

603040-81-9

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

1-methoxy-4-[[(2R)-pent-4-yn-2-yl]oxymethyl]benzene

InChI

InChI=1S/C13H16O2/c1-4-5-11(2)15-10-12-6-8-13(14-3)9-7-12/h1,6-9,11H,5,10H2,2-3H3/t11-/m1/s1

InChI Key

GVBCPWJWKGNPMQ-LLVKDONJSA-N

Isomeric SMILES

C[C@H](CC#C)OCC1=CC=C(C=C1)OC

Canonical SMILES

CC(CC#C)OCC1=CC=C(C=C1)OC

Origin of Product

United States

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